tert-Butyl 3,3-diphenylprop-2-enoate
Description
tert-Butyl 3,3-diphenylprop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group, a conjugated double bond at the C2 position, and two phenyl substituents at the C3 carbon. This structural configuration imparts unique physicochemical properties, such as enhanced rigidity due to the double bond and steric bulk from the tert-butyl group.
Properties
CAS No. |
83759-73-3 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
DEIQYJQIGJUCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-diphenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3,3-diphenylprop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
tert-Butyl 3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Double Bond vs. Single Bond : The α,β-unsaturated system in the target compound introduces rigidity and conjugation, which may influence electronic properties (e.g., UV absorption) compared to saturated analogs like baccatin III esters .
- Substituent Effects: The diphenyl groups at C3 could enhance π-π stacking interactions in drug-receptor binding, whereas trifluoromethyl or cyano groups in analogs alter polarity and electron distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
